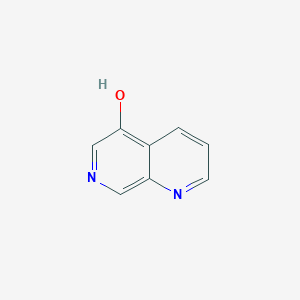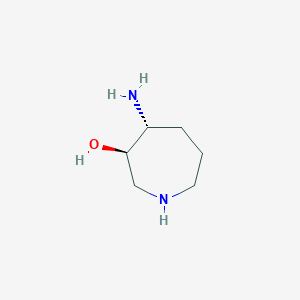
1-(2-(2-Methoxyethoxy)ethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Methoxyethoxy)ethyl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 2-(2-methoxyethoxy)ethyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-(2-Methoxyethoxy)ethyl)aziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, the reaction of 2-(2-methoxyethoxy)ethylamine with a halogenating agent, followed by intramolecular nucleophilic substitution, can yield the desired aziridine. Another method involves the use of nitrene addition to alkenes, where a nitrene intermediate reacts with an alkene to form the aziridine ring.
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. The Nippon Shokubai process, for example, uses an oxide catalyst and high temperatures to dehydrate aminoethanol derivatives, leading to the formation of aziridines .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Methoxyethoxy)ethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The aziridine ring can undergo substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as sodium azide, triphenylphosphine, and various amines are commonly used. Conditions often involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Nucleophilic Ring-Opening: Produces a variety of amines, alcohols, or thiols depending on the nucleophile used.
Oxidation: Forms aziridine N-oxides.
Reduction: Yields primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Methoxyethoxy)ethyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antimicrobial agents.
Industry: Utilized in the production of polymers and as a cross-linking agent in coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1-(2-(2-methoxyethoxy)ethyl)aziridine primarily involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity makes it a valuable intermediate in various synthetic pathways. The compound can also form covalent bonds with biological molecules, potentially disrupting their function and leading to biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound with a simple three-membered ring containing one nitrogen atom.
Azetidine: A four-membered ring analog of aziridine, with similar reactivity but less ring strain.
Ethyleneimine: Another name for aziridine, emphasizing its structure as a three-membered ring with one nitrogen atom.
Uniqueness
1-(2-(2-Methoxyethoxy)ethyl)aziridine is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts specific chemical properties and reactivity. This functional group can influence the solubility, stability, and reactivity of the compound, making it distinct from other aziridines .
Eigenschaften
CAS-Nummer |
441353-91-9 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
1-[2-(2-methoxyethoxy)ethyl]aziridine |
InChI |
InChI=1S/C7H15NO2/c1-9-6-7-10-5-4-8-2-3-8/h2-7H2,1H3 |
InChI-Schlüssel |
MRKVXSYRXHPNAY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)
![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)


